molecular formula C17H25F2NO2S2 B2517475 2-((Tert-butylthio)methyl)-1-((3,5-difluorobenzyl)sulfonyl)piperidine CAS No. 2319898-01-4

2-((Tert-butylthio)methyl)-1-((3,5-difluorobenzyl)sulfonyl)piperidine

Cat. No.: B2517475
CAS No.: 2319898-01-4
M. Wt: 377.51
InChI Key: MNWKNKXWBYLDNZ-UHFFFAOYSA-N
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Description

2-((Tert-butylthio)methyl)-1-((3,5-difluorobenzyl)sulfonyl)piperidine is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a tert-butylthio group, and a difluorobenzylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butylthio)methyl)-1-((3,5-difluorobenzyl)sulfonyl)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Introduction of the Tert-butylthio Group: This step often involves the reaction of a piperidine derivative with tert-butylthiol in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Difluorobenzylsulfonyl Group: The final step involves the sulfonylation of the piperidine derivative with 3,5-difluorobenzylsulfonyl chloride under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The piperidine ring and the benzyl positions can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-((Tert-butylthio)methyl)-1-((3,5-difluorobenzyl)sulfonyl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound’s potential bioactivity is of interest. Researchers may explore its efficacy and safety as a lead compound in the development of drugs for various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-((Tert-butylthio)methyl)-1-((3,5-difluorobenzyl)sulfonyl)piperidine exerts its effects depends on its interaction with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The specific pathways and targets would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Tert-butylthio)methyl)-1-((3,5-dichlorobenzyl)sulfonyl)piperidine
  • 2-((Tert-butylthio)methyl)-1-((3,5-dimethylbenzyl)sulfonyl)piperidine
  • 2-((Tert-butylthio)methyl)-1-((3,5-difluorophenyl)sulfonyl)piperidine

Uniqueness

Compared to similar compounds, 2-((Tert-butylthio)methyl)-1-((3,5-difluorobenzyl)sulfonyl)piperidine is unique due to the presence of the difluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.

Properties

IUPAC Name

2-(tert-butylsulfanylmethyl)-1-[(3,5-difluorophenyl)methylsulfonyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25F2NO2S2/c1-17(2,3)23-11-16-6-4-5-7-20(16)24(21,22)12-13-8-14(18)10-15(19)9-13/h8-10,16H,4-7,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWKNKXWBYLDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1S(=O)(=O)CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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